molecular formula C23H18N6O8S2 B12720985 7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 83968-55-2

7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B12720985
CAS No.: 83968-55-2
M. Wt: 570.6 g/mol
InChI Key: UVNAXJNTFKWXAK-UHFFFAOYSA-N
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Description

7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled. The raw materials are mixed in precise proportions, and the reaction is monitored to maintain the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the compound’s color properties.

    Reduction: This reaction can break down the azo bonds, leading to different products.

    Substitution: This reaction can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium dithionite. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.

Scientific Research Applications

7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various molecules.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bonds in the compound can interact with various substrates, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid
  • 7-(acetylamino)-4-hydroxy-1-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid

Uniqueness

Compared to similar compounds, 7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability and distinct color changes under different conditions. This makes it particularly valuable in applications where consistent and reliable performance is required.

Properties

CAS No.

83968-55-2

Molecular Formula

C23H18N6O8S2

Molecular Weight

570.6 g/mol

IUPAC Name

7-(carbamoylamino)-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C23H18N6O8S2/c24-23(31)25-17-7-10-19-13(11-17)12-20(39(35,36)37)21(22(19)30)29-28-15-3-1-14(2-4-15)26-27-16-5-8-18(9-6-16)38(32,33)34/h1-12,30H,(H3,24,25,31)(H,32,33,34)(H,35,36,37)

InChI Key

UVNAXJNTFKWXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)N)S(=O)(=O)O

Origin of Product

United States

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